Trimethyl((4-nitrophenyl)ethynyl)silane CAS number 75867-38-8 properties
Trimethyl((4-nitrophenyl)ethynyl)silane CAS number 75867-38-8 properties
An In-Depth Technical Guide to Trimethyl((4-nitrophenyl)ethynyl)silane
Abstract: This document provides a comprehensive technical overview of Trimethyl((4-nitrophenyl)ethynyl)silane, CAS Number 75867-38-8. It is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates. This guide delves into the molecule's physicochemical properties, outlines a robust synthetic protocol, explores its core reactivity and mechanistic behavior, discusses its applications, and provides essential safety and handling information. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility in a laboratory setting.
Introduction: A Versatile Building Block in Modern Synthesis
Trimethyl((4-nitrophenyl)ethynyl)silane is a specialized bifunctional reagent that serves as a cornerstone in various advanced organic syntheses. Its structure is deceptively simple, yet it offers a powerful combination of features: a trimethylsilyl (TMS)-protected alkyne and an electronically-activated aromatic ring.
The TMS group serves as a robust and selectively removable protecting group for the terminal alkyne.[1] This feature is critical in multi-step syntheses, preventing the acidic acetylenic proton from interfering with organometallic reagents or basic conditions.[2] The 4-nitrophenyl moiety, with its potent electron-withdrawing nitro group, significantly influences the reactivity of the molecule, activating the aromatic ring for nucleophilic substitution and modulating the electronic properties of the alkyne. This combination makes it a valuable precursor for creating complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and chemical biology.[3]
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is fundamental to its successful application and safe handling. The key data for Trimethyl((4-nitrophenyl)ethynyl)silane are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 75867-38-8 | [4][5] |
| Molecular Formula | C₁₁H₁₃NO₂Si | [4][5] |
| Molecular Weight | 219.31 g/mol | [4][5] |
| Appearance | Light yellow to yellow solid | [6] |
| Melting Point | 96-97 °C | [6] |
| Boiling Point | 277.6 ± 32.0 °C (Predicted) | [6] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [6][7] |
| Solubility | Not specified; likely soluble in common organic solvents like THF, CH₂Cl₂, Ethyl Acetate. | [4] |
Predicted Spectroscopic Data
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¹H NMR (CDCl₃): δ ~8.1-8.2 ppm (d, 2H, Ar-H ortho to NO₂), ~7.5-7.6 ppm (d, 2H, Ar-H meta to NO₂), ~0.25 ppm (s, 9H, Si(CH₃)₃). The distinct aromatic splitting pattern (A₂B₂) and the upfield singlet for the TMS group are key identifiers.
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¹³C NMR (CDCl₃): Signals expected for the nine equivalent methyl carbons (~0.0 ppm), two distinct quaternary alkyne carbons (~90-105 ppm), and four aromatic carbons, including the ipso-carbon attached to the alkyne and the carbon bearing the nitro group.
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IR (ATR): Characteristic vibrational bands expected at ~2160 cm⁻¹ (C≡C stretch, strong), ~1520 cm⁻¹ and ~1345 cm⁻¹ (asymmetric and symmetric NO₂ stretches, very strong), and ~1250, 840 cm⁻¹ (Si-CH₃ deformations).
GHS Safety Information
This compound must be handled with appropriate care in a laboratory setting.
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Pictogram: GHS07 (Exclamation Mark)[6]
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Hazard Statements:
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Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338.[4] It is imperative to use this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Synthesis Protocol: Sonogashira Cross-Coupling
The most direct and widely adopted method for synthesizing Trimethyl((4-nitrophenyl)ethynyl)silane is the Sonogashira cross-coupling reaction.[8] This palladium- and copper-co-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10]
Mechanistic Rationale
The synthesis leverages the high reactivity of aryl iodides in the palladium catalytic cycle.[8]
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Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl iodide C-I bond.
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Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (ethynyltrimethylsilane) and the amine base to form a copper(I) acetylide species.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired product from the palladium center, which regenerates the active Pd(0) catalyst.
The amine base (e.g., triethylamine or diisopropylamine) is crucial, serving both to neutralize the HI generated during the reaction and as a solvent or co-solvent.
Visualized Workflow: Synthesis via Sonogashira Coupling
Caption: Sonogashira coupling workflow for the synthesis of the target compound.
Step-by-Step Laboratory Protocol
Objective: To synthesize Trimethyl((4-nitrophenyl)ethynyl)silane from 1-iodo-4-nitrobenzene and ethynyltrimethylsilane.
Materials:
-
1-iodo-4-nitrobenzene (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq)
-
Copper(I) iodide (CuI, 0.04 eq)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a dry, oven-baked Schlenk flask, add 1-iodo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF and anhydrous TEA (e.g., in a 2:1 ratio) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add ethynyltrimethylsilane dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues and amine salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization (e.g., from hexane) or flash column chromatography on silica gel to yield the pure light yellow solid.[6]
Core Reactivity and Applications
The utility of this molecule stems from the distinct reactivity of its functional groups.
The Trimethylsilyl (TMS) Protecting Group
The TMS group is the quintessential protecting group for terminal alkynes. It is stable to a wide range of non-acidic and non-fluoride-containing reagents, including Grignard reagents, organolithiums, and many transition-metal catalysts.[2][11] However, its true power lies in the ease and selectivity of its removal.
Deprotection Protocol: A key transformation is the protiodesilylation to unmask the terminal alkyne for subsequent reactions.[1]
Objective: To deprotect Trimethyl((4-nitrophenyl)ethynyl)silane to yield 1-ethynyl-4-nitrobenzene.
Method A: Fluoride-Mediated (Mildest Conditions)
-
Dissolve the silylated alkyne (1.0 eq) in THF.
-
Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the terminal alkyne.
Method B: Base-Mediated (Cost-Effective)
-
Dissolve the silylated alkyne in a mixture of methanol and THF.
-
Add potassium carbonate (K₂CO₃, 2-3 eq) to the solution.
-
Stir vigorously at room temperature for 1-3 hours.
-
Monitor by TLC. Upon completion, filter off the solids, and concentrate the filtrate.
-
Perform a standard aqueous workup as described in Method A.
Caption: General workflow for the deprotection of the TMS-alkyne.
Application in "Click" Chemistry
Once deprotected, the resulting 1-ethynyl-4-nitrobenzene is an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "Click Chemistry".[12][13] This reaction provides a highly efficient and bio-orthogonal method for forming a stable 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule.[12] This has vast applications in drug discovery, bioconjugation, and materials science for linking different molecular fragments.[3]
Conclusion
Trimethyl((4-nitrophenyl)ethynyl)silane is a high-value synthetic intermediate whose utility is derived from the strategic combination of a stable, yet labile, TMS-protected alkyne and an electron-deficient aromatic system. Its synthesis via the reliable Sonogashira coupling and the straightforward protocols for its deprotection make it an accessible and powerful tool for the modern synthetic chemist. Understanding its properties, synthesis, and reactivity allows researchers to confidently integrate this reagent into complex synthetic pathways to achieve novel molecular targets.
References
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Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2841-2863. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4296099, Trimethyl((4-nitrophenyl)ethynyl)silane. Retrieved from [Link]
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Crysdot LLC. (n.d.). Trimethyl((4-nitrophenyl)ethynyl)silane. Retrieved from [Link]
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Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkynes. Retrieved from [Link]
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Chinese Journal of Organic Chemistry. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
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